ML267

Antibacterial target validation PPTase enzymology High-throughput screening

ML267 (CAS 1542213-67-1), chemically defined as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide trifluoroacetate, is a small-molecule inhibitor of bacterial phosphopantetheinyl transferases (PPTases) developed as an optimized chemical probe from the NIH Molecular Libraries Program. It exhibits nanomolar inhibition of the Sfp-PPTase subtype (IC50 = 0.29 μM) and demonstrates specific bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C19H18ClF6N5O3S
Molecular Weight 545.9 g/mol
Cat. No. B15567467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML267
Molecular FormulaC19H18ClF6N5O3S
Molecular Weight545.9 g/mol
Structural Identifiers
InChIInChI=1S/C17H17ClF3N5OS.C2HF3O2/c1-27-12-2-3-22-14(9-12)24-16(28)26-6-4-25(5-7-26)15-13(18)8-11(10-23-15)17(19,20)21;3-2(4,5)1(6)7/h2-3,8-10H,4-7H2,1H3,(H,22,24,28);(H,6,7)
InChIKeyJYBCQVLONAEAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ML267 Procurement Guide: A Validated Chemical Probe for Bacterial Sfp-PPTase Inhibition with Defined In Vivo Pharmacokinetics


ML267 (CAS 1542213-67-1), chemically defined as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide trifluoroacetate, is a small-molecule inhibitor of bacterial phosphopantetheinyl transferases (PPTases) developed as an optimized chemical probe from the NIH Molecular Libraries Program [1]. It exhibits nanomolar inhibition of the Sfp-PPTase subtype (IC50 = 0.29 μM) and demonstrates specific bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [2]. ML267 is characterized by a fully reported in vitro ADME and in vivo pharmacokinetic profile in mice, establishing it as a reference tool compound for investigating PPTase biology and evaluating this enzyme class for anti-infective therapeutic development [1].

ML267 Cannot Be Substituted by Generic PPTase Inhibitors: Quantitative Evidence of Superior Potency and Selectivity


ML267 occupies a distinct performance niche that prevents generic substitution by other PPTase-targeting compounds. Prior art in this target class, exemplified by Wyeth Compound 16, demonstrated negligible antibacterial activity and failed to show reproducible biochemical inhibition of either Sfp- or AcpS-PPTase [1]. In contrast, ML267 provides a 5-fold improvement in Sfp-PPTase biochemical potency (IC50 = 290 nM vs. >114 μM for the Wyeth benchmark) and up to a 38-fold enhancement in antibacterial activity against B. subtilis [1]. Crucially, ML267 exhibits no activity against the human PPTase orthologue and demonstrates >196-fold selectivity over HepG2 cytotoxicity, a therapeutic window not established for earlier compounds [2]. The absence of comparable ADME/PK characterization in alternative PPTase inhibitors further precludes their use as reliable chemical probes for translational studies [3].

ML267 Evidence-Based Differentiation: Quantified Advantages Over Comparator Compounds


Sfp-PPTase Biochemical Potency: 5-Fold Improvement Over Wyeth Compound 16 Benchmark

In a direct head-to-head comparison conducted by the NIH Chemical Genomics Center, ML267 exhibited an IC50 of 0.29 μM against Sfp-PPTase in a quantitative high-throughput screening (qHTS) fluorescence intensity assay, whereas the prior art benchmark Wyeth Compound 16 demonstrated no detectable activity at concentrations up to 114 μM [1]. The authors explicitly note that ML267 shows a 5-fold increase over Wyeth Compound 16 when benchmark values from the Wyeth disclosure are referenced [2]. The assay was performed in 50 mM HEPES-Na pH 7.6, 10 mM MgCl2, with 5 μM rhodamine-CoA and 12.5 μM BHQ-2-YbbR as substrates, with fluorescence recorded at 525 nm excitation / 598 nm emission [1].

Antibacterial target validation PPTase enzymology High-throughput screening

Antibacterial MIC Activity: 38-Fold Superiority in B. subtilis and 18-Fold in MRSA

ML267 demonstrates substantial antibacterial superiority over Wyeth Compound 16 in minimum inhibitory concentration (MIC) assays. Against B. subtilis strain 168, ML267 achieved an MIC of 1.7 μg/mL compared to >64 μg/mL for Wyeth Compound 16, representing a >38-fold improvement in potency [1]. In the clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strain, ML267 exhibited an MIC of 3.4 μg/mL versus 64 μg/mL for Wyeth Compound 16, an 18-fold enhancement [1]. Notably, ML267 showed no activity against Gram-negative E. coli (MIC >100 μg/mL) or fungal C. albicans (>100 μg/mL), confirming a Gram-positive selective spectrum [1].

Antibacterial susceptibility testing Gram-positive pathogen inhibition MRSA

Therapeutic Selectivity Window: >196-Fold Over HepG2 Mammalian Cytotoxicity

ML267 was profiled in a HepG2 human hepatocarcinoma cytotoxicity counterscreen to assess mammalian cell safety. The compound exhibited an IC50 of >57 μM for cytotoxicity, yielding a selectivity ratio of >196-fold when compared to its 0.29 μM Sfp-PPTase inhibitory concentration [1]. This selectivity window far exceeds what is typically observed for early-stage antibacterial leads. In contrast, no comparable selectivity data exists for Wyeth Compound 16 or other purported PPTase inhibitors, as they either lacked biochemical activity or were not advanced to cytotoxicity profiling [2]. ML267 was also devoid of activity in a human glutathione S-transferase A1-1 (hGST A1-1) counter-screen, further supporting its lack of promiscuous thiol-reactive behavior [3].

Selectivity profiling Cytotoxicity counter-screen Therapeutic index

In Vivo Pharmacokinetics: 98.5% Oral Bioavailability with Defined Brain Penetration

ML267 is distinguished from all other PPTase inhibitors by its fully characterized in vivo pharmacokinetic profile in mice, a dataset entirely absent for comparator compounds [1]. Following intraperitoneal (IP) administration at 30 mg/kg, ML267 achieved a Cmax of 17,633 ng/mL and an AUCinf of 68,860 h·ng/mL, yielding an absolute bioavailability (%F) of 98.5% relative to a 3 mg/kg intravenous (IV) dose [2]. The IV half-life (T1/2) was 2.4 hours with a clearance (Cl) of 7.2 mL/min/kg and volume of distribution (Vd) of 1.5 L/kg [2]. The plasma-to-brain ratio was 2.1-2.5, indicating moderate brain penetration suitable for CNS infection models [2]. This comprehensive PK characterization establishes ML267 as the only Sfp-PPTase inhibitor with defined in vivo exposure parameters [3].

In vivo pharmacokinetics ADME Mouse PK Oral bioavailability

In Vitro ADME and Stability Profile: Complete Plasma Stability and Defined Hepatic Clearance

ML267 exhibits a well-defined in vitro ADME profile that supports its use as a chemical probe. In PBS buffer (pH 7.4), ML267 demonstrates 100% stability remaining after 48 hours and complete stability (100% remaining) in mouse plasma after 2 hours [1]. Aqueous solubility in PBS is 20 μM [1]. Mouse liver microsome stability, measured in the presence of NADPH, shows a half-life (T1/2) of 49.5 minutes, indicating moderate hepatic clearance [1]. CYP inhibition at 3 μM is modest, with 25% inhibition of CYP2D6 and 20% inhibition of CYP3A4 [1]. No degradation was observed over 1 hour in the absence of NADPH [1]. This comprehensive ADME dataset is unique among Sfp-PPTase inhibitors and provides critical information for planning in vitro cellular assays and in vivo dosing regimens.

ADME Microsomal stability CYP inhibition Solubility

Dual Sfp/AcpS-PPTase Inhibition with 28-Fold Subtype Preference

ML267 inhibits both bacterial PPTase subtypes with a defined selectivity profile. Against Sfp-PPTase, the IC50 is 0.29 μM, while against AcpS-PPTase, the IC50 is 8.1 μM (or 6.93 μM in the comparative table dataset), representing an approximately 28-fold preference for the Sfp subtype [1]. This dual inhibition profile contrasts with the Wyeth anthranilate series, which was originally developed to target AcpS-PPTase but exhibited no reproducible biochemical activity against either subtype when independently evaluated [2]. The ability of ML267 to inhibit both bacterial PPTase subtypes may confer advantages in targeting pathogens that express multiple PPTase isoforms or where AcpS activity contributes to fatty acid biosynthesis essential for viability [3].

PPTase subtype selectivity AcpS inhibition Dual-target inhibitor

ML267 Application Scenarios: Defined Research Use Cases Based on Validated Evidence


Chemical Probe for Sfp-PPTase Target Validation in Gram-Positive Pathogens

Researchers investigating the therapeutic potential of bacterial PPTase inhibition in Gram-positive infection models should select ML267 based on its validated 0.29 μM Sfp-PPTase IC50 and MIC activity of 0.85-6.8 μg/mL against B. subtilis and S. aureus strains [1]. The compound's >196-fold selectivity over HepG2 cytotoxicity ensures that observed antibacterial effects are not confounded by general mammalian cell toxicity [2]. ML267 is the only PPTase inhibitor with a defined in vivo PK profile (98.5% IP bioavailability in mouse), enabling dose-response studies in animal infection models [3].

Benchmark Standard for PPTase Inhibitor Screening and SAR Campaigns

Medicinal chemistry teams developing novel PPTase inhibitors should procure ML267 as a positive control and benchmark compound. Its fully characterized biochemical IC50 (Sfp: 0.29 μM; AcpS: 6.93 μM) provides a quantitative reference point for assessing new chemical matter [1]. The documented ADME profile (PBS solubility 20 μM, microsomal T1/2 49.5 min, plasma stability 100%) establishes baseline parameters for evaluating pharmacokinetic improvements in analog series [2].

Tool Compound for Secondary Metabolism and Virulence Factor Studies

ML267 has been demonstrated to attenuate production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses, confirming its utility for studying the role of PPTase-mediated post-translational modification in bacterial secondary metabolism and virulence factor production [1]. Researchers investigating non-ribosomal peptide synthetase (NRPS) pathways or polyketide synthase (PKS) assembly lines should select ML267 for its ability to antagonize phosphopantetheinylation in cellular contexts without rapid cytotoxicity [2].

In Vivo Proof-of-Concept Studies for Sfp-Dependent Infection Models

For laboratories planning in vivo efficacy studies, ML267 is the only PPTase inhibitor with a validated mouse pharmacokinetic dataset. The reported parameters—IV T1/2 2.4 h, Cl 7.2 mL/min/kg, Vd 1.5 L/kg, IP Cmax 17,633 ng/mL, and IP AUCinf 68,860 h·ng/mL—enable rational dose selection and exposure modeling [1]. The moderate plasma-to-brain ratio (2.1-2.5) supports CNS penetration, expanding potential applications to meningitis or brain abscess models [1].

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